molecular formula C14H18N2O2 B2613226 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline CAS No. 219646-18-1

6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2613226
CAS No.: 219646-18-1
M. Wt: 246.31
InChI Key: AFRVMKRJPYCBLC-UHFFFAOYSA-N
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Description

6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a tetrahydroquinoline backbone substituted at the 6-position with a morpholine-4-carbonyl group. This structural motif combines the rigidity of the tetrahydroquinoline scaffold with the polar, hydrogen-bonding capabilities of the morpholine carbonyl group, making it a candidate for diverse pharmacological applications. Its synthesis involves reductive amination or coupling reactions, as seen in related tetrahydroquinoline derivatives .

Properties

IUPAC Name

morpholin-4-yl(1,2,3,4-tetrahydroquinolin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(16-6-8-18-9-7-16)12-3-4-13-11(10-12)2-1-5-15-13/h3-4,10,15H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRVMKRJPYCBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)N3CCOCC3)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with morpholine-4-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the diverse biological activities associated with compounds containing the tetrahydroquinoline structure. These activities include:

  • Antitumor Activity : Research has shown that derivatives of tetrahydroquinoline exhibit antiproliferative effects against various cancer cell lines. For instance, 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been tested for their efficacy against human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
  • Antiviral Properties : A series of tetrahydroisoquinoline derivatives were evaluated for their anti-coronavirus activity against strains such as HCoV-229E and HCoV-OC43. This study indicated the potential for certain derivatives to inhibit viral replication .
  • Antioxidant and Anti-inflammatory Effects : Compounds derived from tetrahydroquinolines have demonstrated antioxidant properties and the ability to inhibit inflammatory responses. One study focused on Mannich bases derived from tetrahydroquinolines showed promising results in reducing oxidative stress .

Therapeutic Potential

The therapeutic implications of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline are vast:

  • Cancer Treatment : The structural diversity of tetrahydroquinolines allows for targeted modifications that can enhance their anticancer efficacy. Studies have shown that specific substitutions can lead to improved activity against various tumor types .
  • Antiviral Drug Development : Given the ongoing need for effective antiviral agents, particularly in light of emerging viral threats, compounds like 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline could serve as lead structures for developing new antiviral medications .
  • Neurological Applications : The potential neuroprotective effects of tetrahydroquinolines suggest they may be useful in treating neurodegenerative diseases like Alzheimer's disease. Their ability to modulate neurotransmitter systems could be explored further in this context .

Case Studies and Research Findings

A selection of case studies illustrates the applications of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline:

StudyFocusFindings
Antiviral ActivityDemonstrated inhibition of coronavirus strains; potential for development into antiviral drugs.
Antitumor ActivityShowed significant antiproliferative effects against multiple cancer cell lines; highlighted structure-activity relationships.
Antioxidant PropertiesEvaluated the antioxidant capacity of Mannich bases derived from tetrahydroquinolines; promising results in reducing oxidative stress.

Mechanism of Action

The mechanism of action of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tetrahydroquinoline derivatives exhibit varied biological activities depending on substituent type and position. Key structural analogues include:

Compound Name Substituents Key Features
6-(Morpholine-4-carbonyl)-THQ Morpholine carbonyl at C6 High polarity; potential for receptor binding via hydrogen bonding .
2-Methyl-5-hydroxy-THQ Methyl (C2), hydroxy (C5) Demonstrated analgesic activity (1/8 potency of morphine) .
6-(Morpholine-4-sulfonyl)-THQ Morpholine sulfonyl at C6 Enhanced electron-withdrawing effects; may improve metabolic stability .
3-Methyl-THQ Methyl (C3) Isolated from Mongolian plants; limited pharmacological data .
6-Trifluoromethyl-THQ (Torcetrapib) Trifluoromethyl (C6) Interacts with HGF receptor via H-bonds (ARG1166); used in lipid research .

Pharmacological Activity

  • Analgesic Activity : 2-Methyl-5-hydroxy-THQ exhibits morphine-like analgesia, while 6-(Morpholine-4-carbonyl)-THQ lacks reported activity data .
  • Antimicrobial Activity : Sulfonamide-THQ derivatives (e.g., bifunctional compounds from ) show efficacy against microbial strains, attributed to the sulfonamide group’s electron-deficient nature .
  • Receptor Interactions : Torcetrapib’s trifluoromethyl-THQ moiety stabilizes HGF receptor binding via H-bonds, suggesting that substituents at C6 significantly influence target engagement .

Stability and Reactivity

  • 6-(Morpholine-4-carbonyl)-THQ is stable under standard storage conditions but discontinued commercially, possibly due to oxidative instability. Tetrahydroquinolines are prone to oxidation; for example, 1,2,3,4-tetrahydroquinoline oxidizes to quinoline under catalytic conditions .
  • Morpholine sulfonyl derivatives may exhibit greater stability than carbonyl analogues due to stronger electron-withdrawing effects .

Biological Activity

6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

  • CAS Number: 219646-18-1
  • Molecular Formula: C14_{14}H18_{18}N2_2O2_2
  • Molecular Weight: 250.30 g/mol

The compound features a morpholine ring attached to a tetrahydroquinoline core, which contributes to its unique chemical properties and biological activities.

The biological activity of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline exhibits promising antimicrobial properties:

  • Antibacterial Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.24
Escherichia coli<0.24

These results suggest its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been evaluated in various studies:

  • Cell Line Studies: The compound exhibited significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The IC50_{50} values ranged from 0.16 µM to 3.24 µM across different cell lines.
Cell LineIC50_{50} (µM)
MDA-MB-2310.28
HCT-1160.48
A5491.32

These findings indicate that the compound could serve as a scaffold for developing hybrid drugs targeting multiple cancer pathways .

Comparative Analysis with Similar Compounds

In comparison with other compounds in the same class (e.g., quinoline derivatives), 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique structure and enhanced bioactivity.

Compound NameAnticancer Activity (IC50_{50})
6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline0.16 - 3.24 µM
Quinazoline-based hybridsVaries (generally >1 µM)
Other morpholine derivativesVaries (generally >5 µM)

This table illustrates that 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline may possess superior potency compared to many related compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Methodology: The synthesis typically involves reacting tetrahydroquinoline with morpholine-4-carbonyl chloride in the presence of a base like triethylamine.
  • Biological Evaluation: In vitro studies have confirmed its role in inducing apoptosis in cancer cells through mechanisms such as caspase activation.

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